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molecular formula C13H10FN3 B8665508 4-Amino-1-(4-fluorophenyl)-1h-indazole CAS No. 913002-87-6

4-Amino-1-(4-fluorophenyl)-1h-indazole

Cat. No. B8665508
M. Wt: 227.24 g/mol
InChI Key: NVGHFZDQPBOQFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07947727B2

Procedure details

A mixture of 1H-indazol-4-amine (750 mg, 5.64 mmol), copper (I) iodide (247 mg, 1.3 mmol), potassium carbonate (1.56 g, 11.28 mmol), trans-N,N′-dimethyl-1,2-cyclohexanediamine (0.321 g, 2.26 mmol) and 4-fluoro-1-iodobenzene (0.78 ml, 6.77 mmol) in dry DMF (2 ml) was heated in a microwave reactor at 140° C. for 20 minutes (potassium carbonate was placed in the tube first and care was taken to avoid any particles of potassium carbonate being left on the side of the tube above the level of the liquid (in order to avoid any superheating). Three identical reactions plus two using 500 mg input of 1H-indazol-4-amine were then combined and partitioned between water and dichloromethane. The organic layer was evaporated and the residue purified by silica gel chromatography using the Flashmaster II (2×100 g cartridges) eluting with a 0 to 50% dichloromethane:ethyl acetate gradient over 60 minutes to give the title compound (4.73 g).
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
0.321 g
Type
reactant
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
247 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([NH2:10])[C:4]=2[CH:3]=[N:2]1.C(=O)([O-])[O-].[K+].[K+].CN[C@@H]1CCCC[C@H]1NC.[F:27][C:28]1[CH:33]=[CH:32][C:31](I)=[CH:30][CH:29]=1>CN(C=O)C.[Cu]I>[F:27][C:28]1[CH:33]=[CH:32][C:31]([N:1]2[C:9]3[CH:8]=[CH:7][CH:6]=[C:5]([NH2:10])[C:4]=3[CH:3]=[N:2]2)=[CH:30][CH:29]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
750 mg
Type
reactant
Smiles
N1N=CC=2C(=CC=CC12)N
Name
Quantity
1.56 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.321 g
Type
reactant
Smiles
CN[C@H]1[C@@H](CCCC1)NC
Name
Quantity
0.78 mL
Type
reactant
Smiles
FC1=CC=C(C=C1)I
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Name
copper (I) iodide
Quantity
247 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CC=2C(=CC=CC12)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left on the side of the tube above the level of the liquid (in order
CUSTOM
Type
CUSTOM
Details
partitioned between water and dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a 0 to 50% dichloromethane

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1N=CC=2C(=CC=CC12)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.73 g
YIELD: CALCULATEDPERCENTYIELD 369.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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